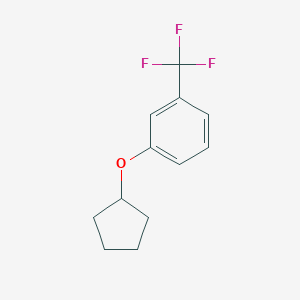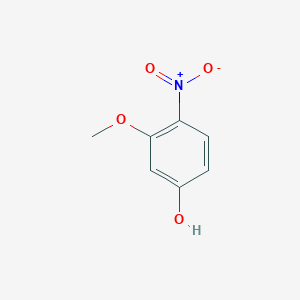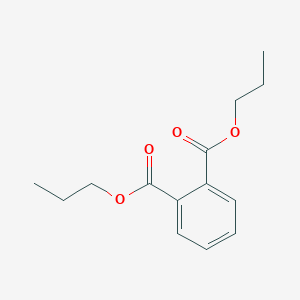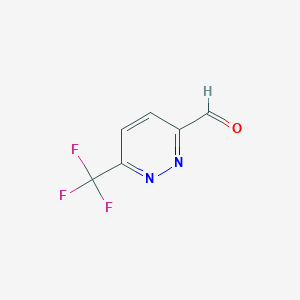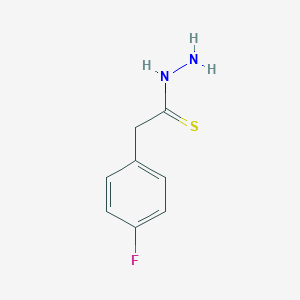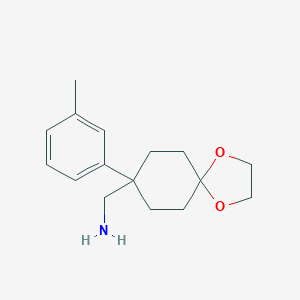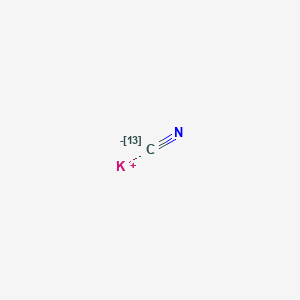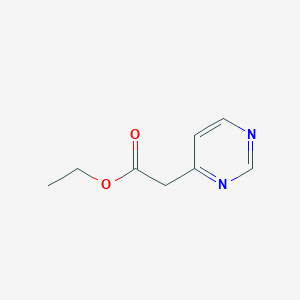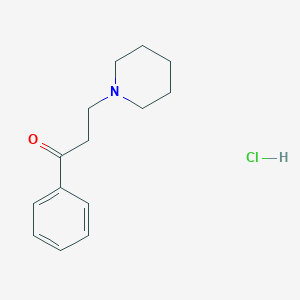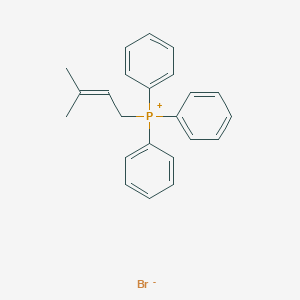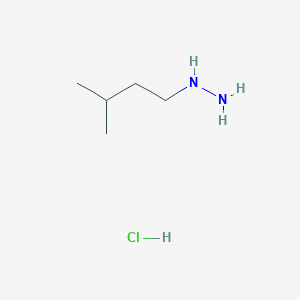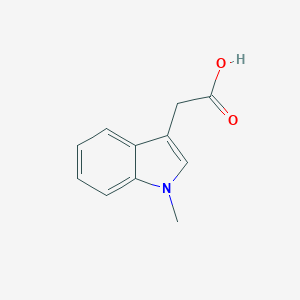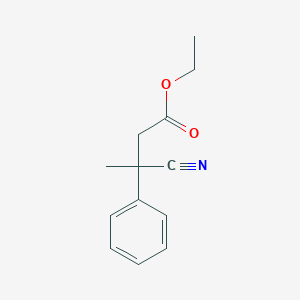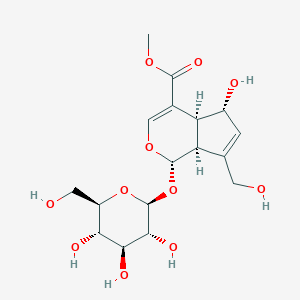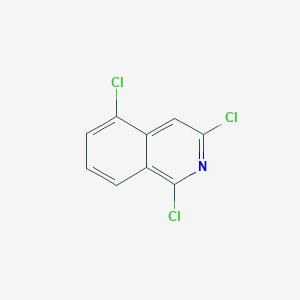
1,3,5-Trichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloroisoquinoline: is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three chlorine atoms at the 1, 3, and 5 positions of the isoquinoline ring. Isoquinolines are known for their stability and reactivity, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted isoquinoline derivatives.
Oxidation: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated isoquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst, typically at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Major Products:
- Substituted isoquinoline derivatives
- Isoquinoline N-oxides
- Partially or fully dechlorinated isoquinolines
Scientific Research Applications
1,3,5-Trichloroisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of isoquinoline-based drugs with potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloroisoquinoline involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which can modulate the electronic properties of the isoquinoline ring.
Comparison with Similar Compounds
1,3,6-Trichloroisoquinoline: Similar in structure but with chlorine atoms at the 1, 3, and 6 positions.
1,3-Dichloroisoquinoline: Contains two chlorine atoms at the 1 and 3 positions.
1-Chloroisoquinoline: Contains a single chlorine atom at the 1 position.
Uniqueness: 1,3,5-Trichloroisoquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of three chlorine atoms at the 1, 3, and 5 positions provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of various isoquinoline derivatives.
Properties
IUPAC Name |
1,3,5-trichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPQZTYPZHJJTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
